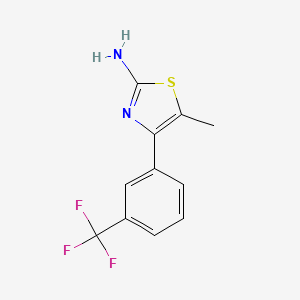

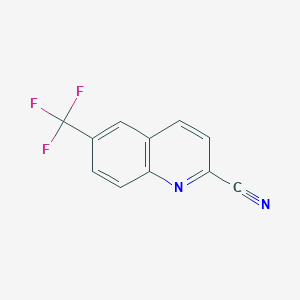

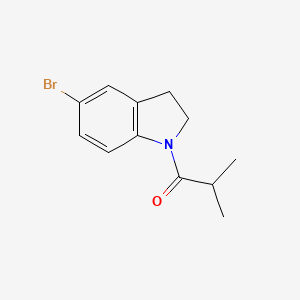

![molecular formula C8H6F3N3 B1406149 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1536950-06-7](/img/structure/B1406149.png)

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Vue d'ensemble

Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C8H6F3N3 . It is a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular weight of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is 201.15 g/mol . The InChI code is 1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a topological polar surface area of 43.3 Ų and a complexity of 218 . It has one hydrogen bond donor and five hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Novel Compounds : A study by Liu (2013) describes the synthesis of novel imidazo[1,2-a]pyrimidine compounds, highlighting the chemical versatility of related compounds, which may include 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (J. Liu, 2013).

- Development of Derivatives : Rateb (2014) explored the reaction of a similar compound with different active methylene compounds, emphasizing the potential for creating a variety of derivatives, which could include modifications of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (N. M. Rateb, 2014).

Catalysis and Reaction Mechanisms

- Cu-Catalyzed Synthesis : Rao et al. (2017) reported a copper-catalyzed synthesis of related imidazo[1,2-a]pyridines, which might be applicable to the synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (C. Rao, Shaoyu Mai, Q. Song, 2017).

- Efficient Synthesis Techniques : A study by Pericherla et al. (2013) discusses an efficient strategy for synthesizing imidazo[1,2-a]pyridines, potentially applicable to 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine, using copper-catalyzed reactions (Kasiviswanadharaju Pericherla, P. Kaswan, Poonam Khedar, Bharti Khungar, K. Parang, Anil Kumar, 2013).

Application in Organic Chemistry

- Formation of Novel Heterocycles : Kamal et al. (2007) developed a method for synthesizing imidazo[1,2-a]pyridine-based derivatives, showing the potential for creating diverse heterocyclic structures, relevant to the study of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (A. Kamal, V. Devaiah, K. Reddy, Rajendar, R. V. Shetti, N. Shankaraiah, 2007).

- Visible-Light-Mediated Reactions : Zhou et al. (2019) demonstrated a visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines, a technique that might be applicable for functionalizing compounds like 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (Qiguang Zhou, Song Xu, Ronghua Zhang, 2019).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines from various substrates has been summarized from 2016 to 2021 . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways

Mode of Action

It is suggested that similar compounds interact with their targets, leading to inhibition of certain pathways . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Related compounds have been shown to impact the flt3-itd and bcr-abl pathways . The downstream effects of these pathway alterations are subject to ongoing research.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines . More research is needed to understand the specific effects of this compound.

Propriétés

IUPAC Name |

6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEGTXNEQKNPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

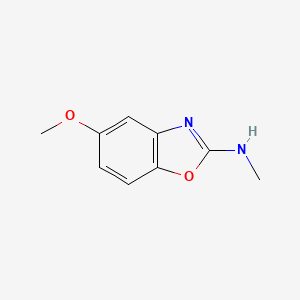

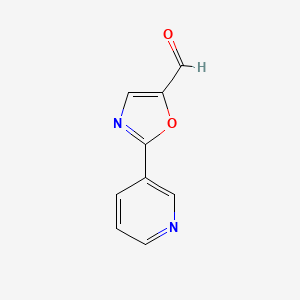

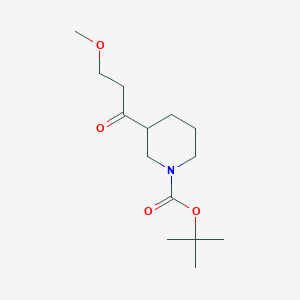

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)

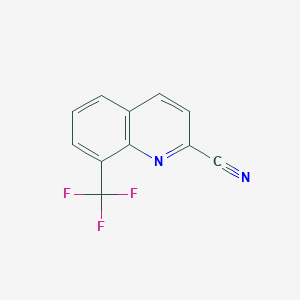

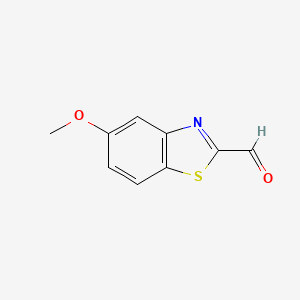

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

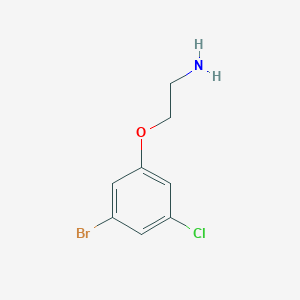

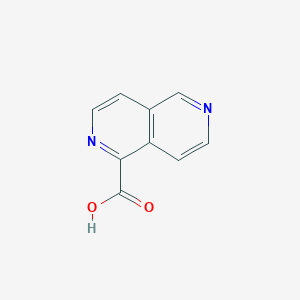

![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)